2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate typically involves the reaction of 2,6-dichloropyridine with 2-methoxyethanol and a suitable esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]acetate: Similar structure but with an acetate group instead of a propanoate group.
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is unique due to its specific ester functional group and the presence of chlorine atoms on the pyridine ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62804-76-6 |
---|---|
Molecular Formula |
C11H13Cl2NO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-methoxyethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C11H13Cl2NO4/c1-7(11(15)17-6-5-16-2)18-8-3-4-9(12)14-10(8)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
GVVZAEKFZCZCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.